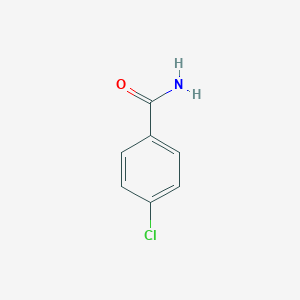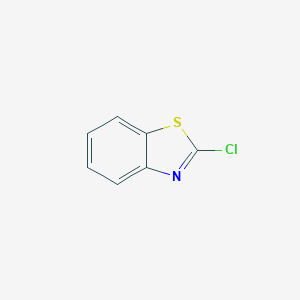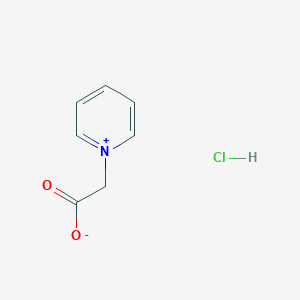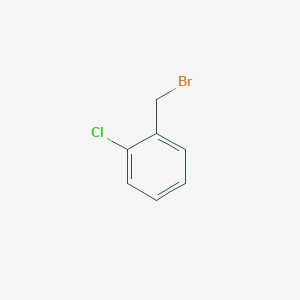
4-Chloro-N-méthylaniline
Vue d'ensemble
Description
4-Chloro-N-methylaniline, also known as 4-chloro-N-methylbenzenamine, is an organic compound with the molecular formula C7H8ClN. It is a colorless liquid that is insoluble in water, but soluble in alcohols, ethers, and other organic solvents. 4-Chloro-N-methylaniline is used in the synthesis of various organic compounds and as a reagent in organic chemistry. It has also been used in the synthesis of pharmaceuticals and dyes, as well as in the synthesis of other compounds used in biochemistry and materials science.
Applications De Recherche Scientifique
Recherche pharmaceutique
4-Chloro-N-méthylaniline: est utilisé comme réactif ou bloc de construction dans la synthèse de divers composés, y compris de nouveaux agonistes puissants du récepteur couplé aux protéines G humaines TGR5 . Ce récepteur est impliqué dans divers processus physiologiques, ce qui rend ce composé précieux dans le développement de médicaments.
Chimie analytique
Ce composé est analysé à l’aide de méthodes HPLC en phase inverse (RP) avec des conditions simples, ce qui est crucial pour les applications compatibles avec la spectrométrie de masse (MS) . Il est également utilisé dans le développement de méthodes analytiques pour détecter et quantifier les composés apparentés dans divers échantillons, ce qui est important pour la sécurité alimentaire et la science médico-légale.
Surveillance environnementale
En sciences de l’environnement, le chlorhydrate de this compound est utilisé dans le développement de capteurs pour la surveillance des contaminants environnementaux. Il est utilisé dans les capteurs électrochimiques pour détecter les herbicides et leurs métabolites dans les eaux naturelles, ce qui contribue à la lutte contre la pollution.
Sécurité des matériaux
Les fiches de données de sécurité du composé fournissent des informations réglementaires essentielles pour la manipulation et l’utilisation sûre du produit chimique dans les applications de recherche et industrielles .
Études de spectroscopie vibrationnelle
Une analyse détaillée des fréquences de vibration, des spectres IR et Raman de la This compound a été rapportée, ce qui est important pour comprendre ses propriétés physiques et chimiques .
Gestion des flux de déchets
Les profils des effets sur la santé et l’environnement des composés apparentés prennent en charge les listes de constituants dangereux des flux de déchets en vertu de diverses lois environnementales, ce qui aide à la gestion des déchets et aux actions d’intervention en cas d’urgence .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloro-N-methylaniline, also known as N-methyl-p-chloroaniline, is a type of phenylalkylamine
Mode of Action
It’s known that phenylalkylamines can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
It’s known that phenylalkylamines can influence a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 239 °c and a density of 1169 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that phenylalkylamines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the physiological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N-methylaniline. For instance, the compound is flammable and can cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It’s also harmful to aquatic life with long-lasting effects , indicating that its release to the environment should be avoided.
Propriétés
IUPAC Name |
4-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYKKJMLOFDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239331 | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-96-7 | |
| Record name | 4-Chloro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-N-methylaniline in studying drug metabolism in the lungs?
A1: 4-Chloro-N-methylaniline serves as a model substrate to assess the activity of specific drug-metabolizing enzymes in the lungs. Specifically, the rate of 4-Chloro-N-methylaniline demethylation is used as an indicator of enzyme activity. This approach has been used to investigate how lung surgery, such as unilateral pneumonectomy, affects the drug-metabolizing capacity of the remaining lung tissue in rabbits. []
Q2: How does unilateral pneumonectomy impact the metabolism of 4-Chloro-N-methylaniline in rabbits?
A2: Research indicates that after unilateral pneumonectomy in rabbits, the remaining lung exhibits a reduced ability to metabolize 4-Chloro-N-methylaniline. This effect is most pronounced at 10 days post-surgery, with significant decreases observed in the activity of 4-Chloro-N-methylaniline demethylase compared to sham-operated control animals. [] Interestingly, by 28 days post-surgery, the drug metabolism parameters, including 4-Chloro-N-methylaniline demethylation, generally return to levels comparable to the control group. []
Q3: What spectroscopic techniques have been employed to characterize 4-Chloro-N-methylaniline?
A3: Researchers have utilized a combination of spectroscopic methods to characterize the structural features of 4-Chloro-N-methylaniline. These include Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide complementary information about the vibrational modes, molecular bonds, and nuclear environment within the molecule, allowing for a comprehensive understanding of its structure.
Q4: Can 4-Chloro-N-methylaniline be used to synthesize radiolabeled compounds for medical imaging?
A4: Yes, derivatives of 4-Chloro-N-methylaniline can be employed as intermediates in the synthesis of radiolabeled compounds, specifically [2′-18F]-1,4-benzodiazepine-2-ones. [] These radiolabeled compounds hold potential for use in positron emission tomography (PET), a medical imaging technique. The synthesis involves using a derivative of 4-Chloro-N-methylaniline, where the chlorine atom is replaced with a fluorine-18 isotope, to create the radiolabeled intermediate. []
Q5: What is the crystal structure of 4-Chloro-N-methylaniline?
A5: X-ray crystallography studies reveal that 4-Chloro-N-methylaniline crystallizes with a tetrahydroisoquinoline skeleton. [] The molecule displays a dihedral angle of 85.82° between its two benzene rings. [] Additionally, an intramolecular hydrogen bond is observed between the nitrogen and hydrogen atoms within the molecule. [] The crystal packing is further stabilized by intermolecular interactions, specifically C—H⋯π interactions between adjacent molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)







![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)




